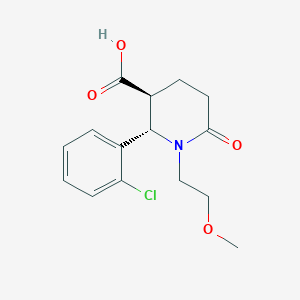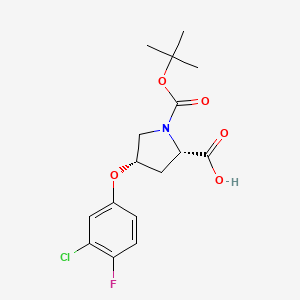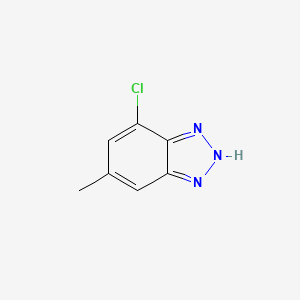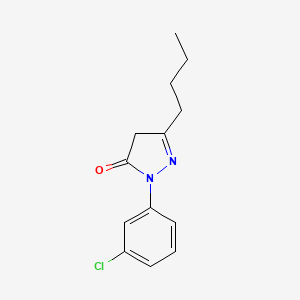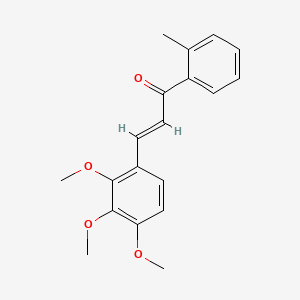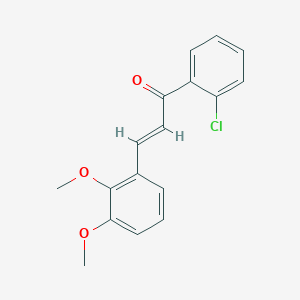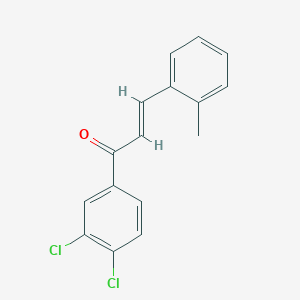
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as DCPM, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one exerts its effects through various mechanisms of action depending on the application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
In agriculture, this compound has been shown to inhibit the growth of pests by disrupting their nervous systems. Furthermore, this compound has been shown to promote the growth of crops by stimulating the production of plant hormones.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In medicine, this compound has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. Additionally, this compound has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
In agriculture, this compound has been shown to inhibit the growth of pests by disrupting their nervous systems. Furthermore, this compound has been shown to promote the growth of crops by stimulating the production of plant hormones.
Advantages and Limitations for Lab Experiments
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential for use in various applications. However, this compound also has several limitations, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the study of (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, including further investigation of its potential applications in medicine, agriculture, and materials science. Additionally, further research is needed to fully understand the mechanisms of action and biochemical and physiological effects of this compound. Furthermore, the development of new synthesis methods and purification techniques may lead to the discovery of new applications for this compound.
Scientific Research Applications
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been the subject of various scientific studies due to its potential applications in fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an antifungal and antibacterial agent.
In agriculture, this compound has been investigated for its potential as a pesticide due to its ability to inhibit the growth of certain pests. Furthermore, this compound has been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth of certain crops.
In materials science, this compound has been investigated for its potential use as a photochromic material, as it exhibits reversible photochromism upon exposure to UV light.
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-10H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRXCOXVCZWSA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



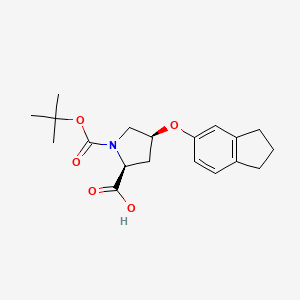
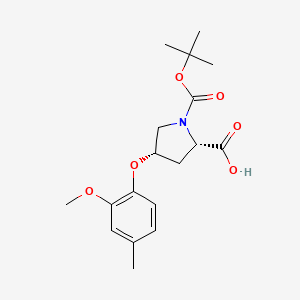
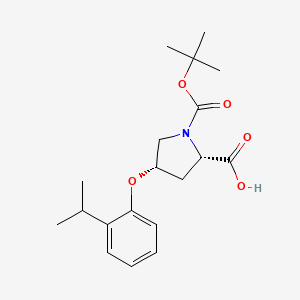

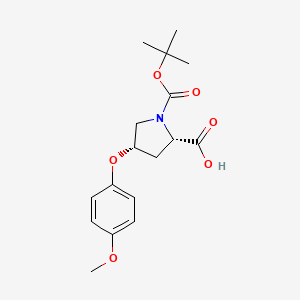
![(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099683.png)
